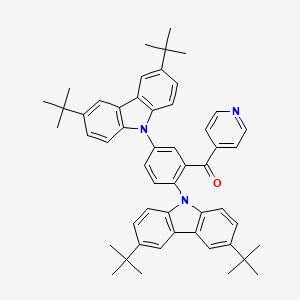
Sérotonine éicosapentaénoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosapentaenoyl Serotonin (EPA-5-HT) is an N-acyl serotonin, a novel lipid present in the gut . It is a hybrid molecule patterned after arachidonoyl serotonin . Arachidonoyl serotonin is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain .
Synthesis Analysis
The synthesis of serotonin begins with the essential amino acid tryptophan, which undergoes hydroxylation to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT) . The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production . The effects of replacing the arachidonoyl portion with eicosapentaenoic acid have not been studied .
Molecular Structure Analysis
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after arachidonoyl serotonin . The molecular formula of Eicosapentaenoyl Serotonin is C30H40N2O2 .
Chemical Reactions Analysis
The majority of serotonin is intracellular, allowing for relatively tight control of its concentration . Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .
Physical And Chemical Properties Analysis
The molecular weight of Eicosapentaenoyl Serotonin is 460.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 16 .
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
La sérotonine éicosapentaénoyl (EPDA) a été démontrée comme exerçant des propriétés anti-inflammatoires à la fois dans les macrophages murins et humains {svg_1}. Elle supprime la production de protéine chimioattractante des monocytes-1 (MCP-1), d'interleukine-6 (IL-6) dans les deux lignées cellulaires, et d'oxyde nitrique (NO), et de protéine inflammatoire macrophagique-3α (MIP3A) dans les macrophages RAW 264.7 {svg_2}. Au niveau transcriptionnel, l'EPDA atténue l'expression de la cyclooxygénase-2 (COX-2) dans les deux lignées cellulaires et celle de MCP-1, IL-6 et de l'interleukine-1β (IL-1β) dans les macrophages THP-1 {svg_3}.
Rôle potentiel dans la gestion de la douleur
La this compound est une molécule hybride calquée sur la sérotonine arachidonoyle {svg_4}. La sérotonine arachidonoyle est un double antagoniste de l'hydrolase des amides d'acides gras (FAAH) et du canal récepteur potentiel transitoire de type vanilloïde-1 (TRPV1), réduisant à la fois la douleur périphérique aiguë et chronique {svg_5}. Les effets du remplacement de la partie arachidonoyle par l'acide eicosapentaénoïque n'ont pas été étudiés {svg_6}.
Rôle dans la neurotransmission
La sérotonine, en tant que neurotransmetteur monoamine, module l'activité du système nerveux {svg_7}. Un dysfonctionnement de la sérotonine dans le cerveau est considéré comme une cause majeure de la dépression {svg_8}. La sérotonine, également appelée 5-hydroxytryptamine (5-HT), est un neurotransmetteur monoamine, avec les catécholamines, la dopamine, l'épinéphrine et la norépinéphrine, en tant que classe majeure de neurotransmetteurs qui modulent l'activité du système nerveux {svg_9}.
Rôle potentiel dans la régulation de l'humeur
La sérotonine est impliquée dans la régulation de l'humeur {svg_10}. Des déficiences dans la synthèse et l'homéostasie de la sérotonine sont impliquées dans de nombreux troubles, notamment la dépression, la maladie de Parkinson et l'anxiété {svg_11}.
Rôle dans les processus physiologiques
La sérotonine est impliquée dans la régulation des processus physiologiques, tels que la température corporelle, la respiration, le rythme cardiaque, l'alimentation, le péristaltisme intestinal, la latence de l'éjaculation, le contrôle de la vessie, la mise à l'échelle musculaire, l'exercice, le sommeil, l'excitation, la douleur et l'immunité {svg_12}.
Synthèse microbienne
Avec le développement de la biologie synthétique, les chercheurs ont établi la méthode de synthèse microbienne de la sérotonine {svg_13}. Comparée à l'extraction naturelle, la synthèse microbienne présente les avantages d'un cycle de production court, d'une production continue, non limitée par la saison et la source, et écologique {svg_14}.
Mécanisme D'action
Target of Action
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .
Mode of Action
Eicosapentaenoyl Serotonin acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .
Biochemical Pathways
The serotonin receptors, to which Eicosapentaenoyl Serotonin binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Eicosapentaenoyl Serotonin’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .
Action Environment
It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.
Orientations Futures
Omega-3 polyunsaturated fatty acids (PUFAs) can play important roles in maintaining mental health and resistance to stress, and omega-3 PUFAs supplementation can display beneficial effects on both the prevention and treatment of depressive disorders . The roles of odorant receptors (ORs), and those of fatty acid conjugates in the gut are emerging research lines .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPAMQYLBIIZHL-JLNKQSITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199875-71-3 |
Source


|
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14,17-eicosapentaenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
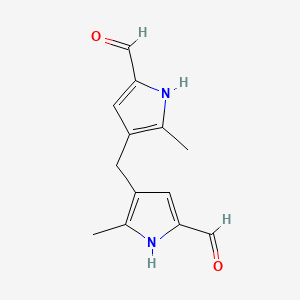

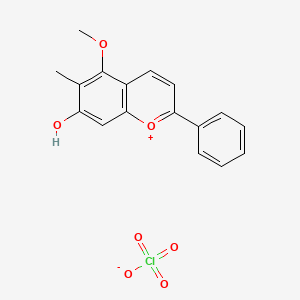
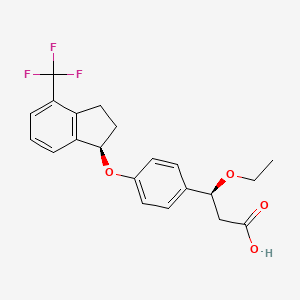
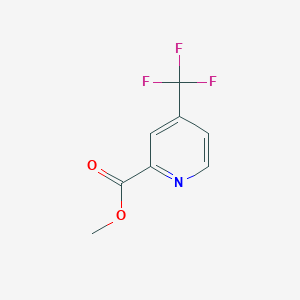
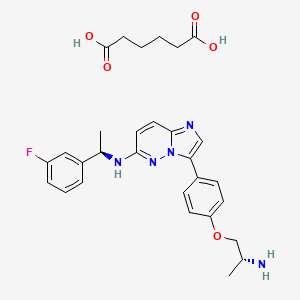
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
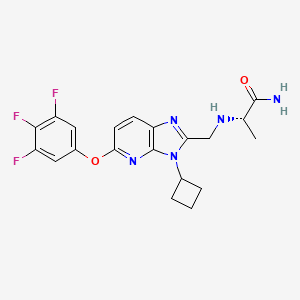
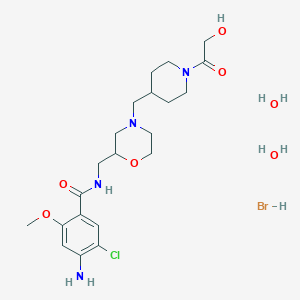
![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)
